molecular formula C9H8BrClO2 B172184 Methyl 2-bromo-2-(3-chlorophenyl)acetate CAS No. 137420-52-1

Methyl 2-bromo-2-(3-chlorophenyl)acetate

Cat. No. B172184
M. Wt: 263.51 g/mol
InChI Key: KJOCXNLVYWTJLL-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2-(3-chlorophenyl)acetate” is a chemical compound with the CAS Number: 137420-52-1 . It has a molecular weight of 263.52 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(3-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(3-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 263.52 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Antithrombotic Drugs

Methyl 2-bromo-2-(3-chlorophenyl)acetate serves as a precursor in the synthesis of antithrombotic drugs, such as (S)-clopidogrel. Clopidogrel, marketed under the trade names Plavix and Iscover, is a potent thienopyridine-class drug used to prevent blood clots. The synthesis of clopidogrel highlights the critical role of methyl 2-bromo-2-(3-chlorophenyl)acetate in producing medically important compounds. This review summarizes various synthetic methods, emphasizing the importance of selecting the best methodology to enhance pharmaceutical production efficiency and innovation (A. Saeed et al., 2017).

Environmental Impact Assessment

The compound's environmental aspects, particularly regarding its chlorophenol component, have been studied to understand its effects on aquatic environments. Chlorophenols, including 3-chlorophenol, exhibit moderate toxicity to mammalian and aquatic life. These studies provide insights into the environmental behavior of chlorophenols, shedding light on the ecological considerations necessary when handling compounds like methyl 2-bromo-2-(3-chlorophenyl)acetate and its derivatives (K. Krijgsheld & A. D. Gen, 1986).

Methanogenic Pathways Analysis

In a broader context of biochemical research, understanding the methanogenic pathways involving methyl groups is crucial. Although not directly linked to methyl 2-bromo-2-(3-chlorophenyl)acetate, studies on methanogenesis from acetate (i.e., the methyl group) offer a foundation for investigating how similar methyl-containing compounds may participate in or influence microbial and environmental processes. This knowledge contributes to a comprehensive understanding of carbon cycling and methanogenesis in various environments (R. Conrad, 2005).

Agricultural and Industrial Applications

The exploration of fumigants in agriculture, particularly those involving bromide and chlorophenyl components, underscores the utility of methyl 2-bromo-2-(3-chlorophenyl)acetate in developing pest management strategies. This research aligns with efforts to find alternatives to methyl bromide, highlighting the ongoing need to balance agricultural efficacy with environmental and human health considerations. Such studies demonstrate the compound's relevance in designing more sustainable and less harmful agricultural practices (H. Ajwa et al., 2002).

Safety And Hazards

“Methyl 2-bromo-2-(3-chlorophenyl)acetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

methyl 2-bromo-2-(3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCXNLVYWTJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(3-chlorophenyl)acetate

Synthesis routes and methods

Procedure details

A mixture of (3-Chloro-phenyl)-acetic acid methyl ester (2.0 g, 10.8 mmol), N-bromosuccinimide (1.95 g, 11.0 mmol) and 3 drops of hydrobromic acid (48% solution) in chloroform (100 mL) was heated under reflux for three days. Additional amounts of N-bromosuccinimide and hydrobromic acid were added to drive the reaction to completion. The reaction mixture was concentrated to dryness, taken up in methylene chloride and loaded onto a column of silica gel. Elution with 10% ethyl acetate/hexanes gave Bromo-(3-chloro-phenyl)-acetic acid methyl ester (1.95 g, 69% yield) as a colorless oil. The NMR spectrum obtained on the sample is compatible with its structure.
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